2-Hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C10H13NO3/c1-5-3-6(2)8-7(4-5)9(12)11(14)10(8)13/h3,6-8,14H,4H2,1-2H3 |
InChI Key |
QQPOHGCVHYUWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CC2C1C(=O)N(C2=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physical and Chemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to the lipophilic trichloromethylsulfanyl analog . The aminomethyl derivative’s basic nitrogen enhances solubility in acidic media .
- Reactivity: The target compound’s hydroxyl group may undergo oxidation or serve as a hydrogen-bond donor. In contrast, the chlorocarbonyloxy derivative is highly reactive toward nucleophiles (e.g., amines, alcohols).
Biological Activity
2-Hydroxy-4,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione, a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antifungal and antibacterial activities, along with synthesis methods and case studies.
The compound is characterized by the following properties:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.2 g/mol
- Melting Point : Approximately 78 °C
- Boiling Point : Predicted at 314.7 ± 42.0 °C
Antifungal Activity
Recent studies have evaluated the antifungal properties of various derivatives of tetrahydroisoindole compounds. Notably, the compound showed promising activity against specific fungal strains:
| Compound | R. solani | A. solani | S. sclerotiorum | B. cinerea | F. graminearum | P. capsici |
|---|---|---|---|---|---|---|
| This compound | 65.7% | 42.2% | — | — | — | — |
| Carbendazim (Control) | 0.05% | 0.05% | 7.9% | 528.2% | 0.07% | 77.8% |
The above table indicates that while the compound exhibits some antifungal activity against R. solani and A. solani, it is less effective compared to the standard antifungal agent Carbendazim .
Antibacterial Activity
In addition to antifungal properties, studies have suggested potential antibacterial effects against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Study 1: Synthesis and Antifungal Testing
A study conducted by Wang et al. (2021) synthesized several derivatives of tetrahydroisoindole compounds and tested their antifungal activity against common plant pathogens. The findings indicated that modifications to the molecular structure significantly influenced biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
In a comprehensive SAR analysis by Liu et al. (2022), various substitutions on the tetrahydroisoindole core were explored to enhance biological efficacy against fungal pathogens. The study highlighted that specific functional groups could increase potency while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
